Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate
CAS No.: 63760-88-3
Cat. No.: VC13246478
Molecular Formula: C6H8N2O4
Molecular Weight: 172.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63760-88-3 |
|---|---|
| Molecular Formula | C6H8N2O4 |
| Molecular Weight | 172.14 g/mol |
| IUPAC Name | methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate |
| Standard InChI | InChI=1S/C6H8N2O4/c1-12-4(9)2-3-5(10)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,10,11) |
| Standard InChI Key | AKRQTHKSKXPEHD-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1C(=O)NC(=O)N1 |
| Canonical SMILES | COC(=O)CC1C(=O)NC(=O)N1 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate features a hydantoin core (imidazolidine-2,4-dione) substituted with a methyl acetate group at the 4-position. The compound’s planar hydantoin ring facilitates hydrogen bonding and π-π stacking interactions, critical for its biological activity .
Table 1: Key Physicochemical Properties
Spectroscopic Data
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NMR: The ¹H NMR spectrum (DMSO-d₆) shows characteristic signals at δ 3.81 (s, 3H, CH₃O), 4.20 (m, 2H, CH₂), and 10.5 ppm (broad, NH) .
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IR: Strong absorptions at 1750 cm⁻¹ (C=O, ester) and 1680 cm⁻¹ (C=O, hydantoin) .
Synthesis and Manufacturing Processes
Synthetic Routes
The compound is typically synthesized via cyclocondensation or alkylation strategies:
Cyclocondensation of Glycine Derivatives
A common method involves reacting glycine methyl ester with carbonyl reagents (e.g., urea or thiourea) under acidic conditions . For example:
\text{Glycine methyl ester} + \text{Urea} \xrightarrow{\text{HCl, Δ}} \text{Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate} \quad \text{(Yield: 65–80%)}[8][13]Alkylation of Hydantoin Intermediates
Alternative routes include alkylating preformed hydantoins with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) . This method achieves yields of 70–85% .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 65–80 | 95 | Single-step process |
| Alkylation | 70–85 | 98 | Higher regioselectivity |
| Target | Activity (IC₅₀/EC₅₀) | Model System | Source |
|---|---|---|---|
| MMP-12 | 1.2 µM | In vitro assay | |
| AR (androgen receptor) | 48 nM | LNCaP prostate cells | |
| S. aureus | MIC = 32 µg/mL | Broth microdilution |
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a scaffold for synthesizing hydantoin-based therapeutics:
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Anticancer Agents: Derivatives with trifluoromethyl groups show enhanced antiproliferative activity (e.g., 19a in ).
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Antihypertensives: Analogues inhibit aldosterone synthase, reducing blood pressure in rodent models .
Prodrug Development
Esterification of the hydantoin ring improves bioavailability. For example, methyl ester prodrugs achieve 80% oral bioavailability in rats vs. 30% for carboxylic acid forms .
Research Findings and Future Directions
Key Studies
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Crystal Structure Analysis: X-ray diffraction reveals planar hydantoin dimers stabilized by N–H⋯O hydrogen bonds (d = 2.89 Å) .
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Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., CF₃) at the 4-position enhance AR antagonism by 10-fold .
Future Prospects
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